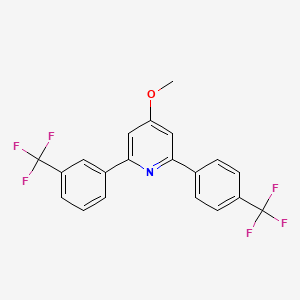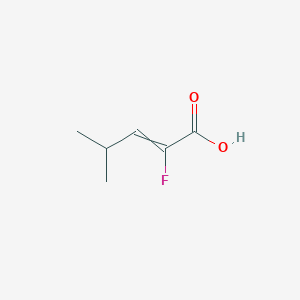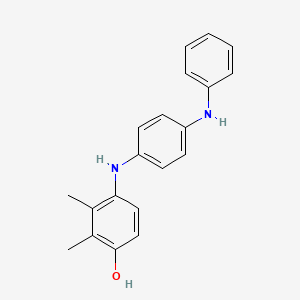
4-(4-Anilinoanilino)-2,3-dimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Anilinoanilino)-2,3-dimethylphenol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an aniline group attached to a dimethylphenol moiety, making it a valuable substance in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Anilinoanilino)-2,3-dimethylphenol typically involves the reaction of 4-nitroaniline with 2,3-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an aniline group . The reaction conditions often include a temperature range of 50-80°C and a pressure of 1-2 atm.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to hydrogenation under controlled temperature and pressure conditions. The product is subsequently purified using techniques such as recrystallization or chromatography to obtain high purity this compound .
化学反応の分析
Types of Reactions
4-(4-Anilinoanilino)-2,3-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenolic and aniline groups, using reagents such as halogens (Cl2, Br2) or sulfonyl chlorides (SO2Cl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogens in the presence of a Lewis acid catalyst, sulfonyl chlorides in pyridine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
4-(4-Anilinoanilino)-2,3-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein binding interactions.
Industry: Utilized in the production of dyes, pigments, and as an antioxidant in polymer manufacturing.
作用機序
The mechanism of action of 4-(4-Anilinoanilino)-2,3-dimethylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
- 4-(4-Anilinoanilino)-2-methylphenol
- 4-(4-Anilinoanilino)-4-oxobutanoic acid
- 2-(4-Anilinoanilino)-3-chloronaphthoquinone
Uniqueness
4-(4-Anilinoanilino)-2,3-dimethylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for various applications in research and industry .
特性
CAS番号 |
112077-75-5 |
|---|---|
分子式 |
C20H20N2O |
分子量 |
304.4 g/mol |
IUPAC名 |
4-(4-anilinoanilino)-2,3-dimethylphenol |
InChI |
InChI=1S/C20H20N2O/c1-14-15(2)20(23)13-12-19(14)22-18-10-8-17(9-11-18)21-16-6-4-3-5-7-16/h3-13,21-23H,1-2H3 |
InChIキー |
JGYAFLYSCPKLSX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1C)O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


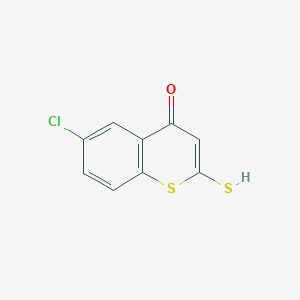
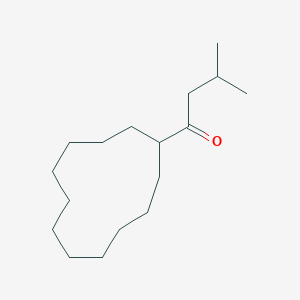
![2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14301962.png)
![3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate](/img/structure/B14301971.png)
![Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14301973.png)
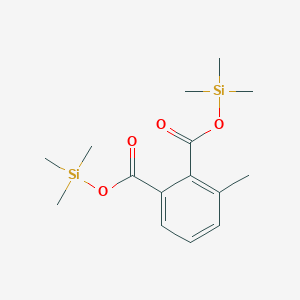
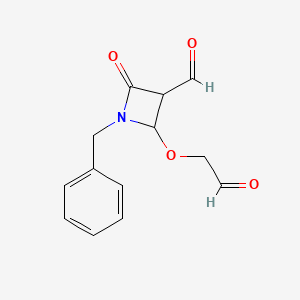
![N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetamide](/img/structure/B14301981.png)
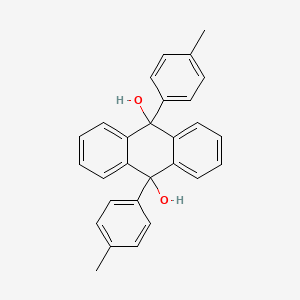
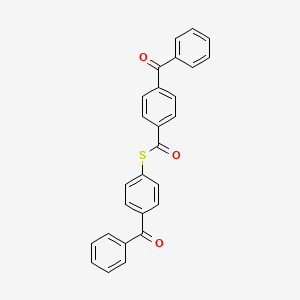
![(1,2-Phenylene)bis[difluoro(phenyl)silane]](/img/structure/B14301997.png)
![O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate](/img/structure/B14302003.png)
